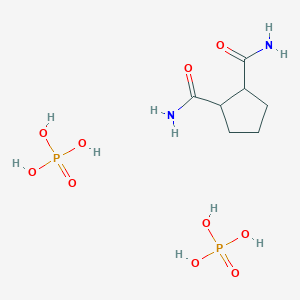
Cyclopentane-1,2-dicarboxamide;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane-1,2-dicarboxamide;phosphoric acid is a compound that combines cyclopentane-1,2-dicarboxamide with phosphoric acid Cyclopentane-1,2-dicarboxamide is an organic compound with the molecular formula C7H12N2O2, while phosphoric acid is an inorganic acid with the formula H3PO4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water exists. Phosphoric acid is then added to react with the intermediate to generate cyclopentane-1-formamide-2-formic acid. The mixture is further heated, dehydrated, and cyclized to obtain cyclopentane-1,2-dicarboxamide .
Industrial Production Methods
For industrial-scale production, the reaction temperature is maintained below 300°C to avoid carbonization caused by high-temperature reactions. This method improves product yield and quality, reduces production costs, and enhances the production environment . The final product is obtained by adding toluene to the reaction mixture, followed by heating, refluxing, dissolving, cooling, crystallizing, and filtering .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert cyclopentane-1,2-dicarboxamide to cyclopentane-1,2-diamine.
Substitution: The amide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diamine.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentane-1,2-dicarboxamide;phosphoric acid has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopentane-1,2-dicarboxamide;phosphoric acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-dicarboximide: Similar in structure but differs in functional groups.
Cyclopentane-1,2-dicarboxylic acid: An oxidized form of cyclopentane-1,2-dicarboxamide.
Cyclopentane-1,2-diamine: A reduced form of cyclopentane-1,2-dicarboxamide.
Uniqueness
Cyclopentane-1,2-dicarboxamide;phosphoric acid is unique due to its combination of organic and inorganic components, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
917978-51-9 |
|---|---|
Molekularformel |
C7H18N2O10P2 |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
cyclopentane-1,2-dicarboxamide;phosphoric acid |
InChI |
InChI=1S/C7H12N2O2.2H3O4P/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H3,1,2,3,4) |
InChI-Schlüssel |
USPHUDVGPUMRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(=O)N)C(=O)N.OP(=O)(O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)

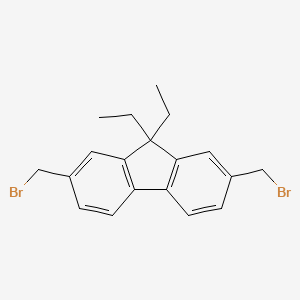
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
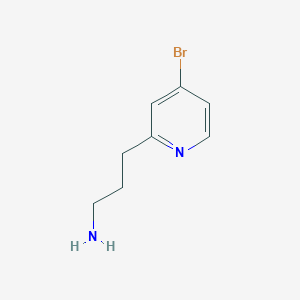
![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

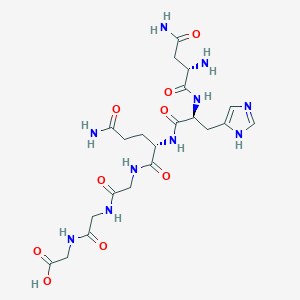
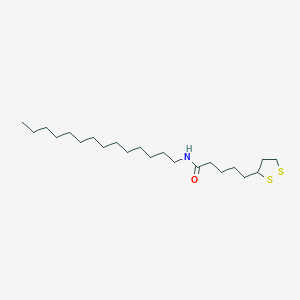
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
